

The Discovery and Developmental Odyssey of Intepirdine (RVT-101): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Intepirdine*

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Foreword: This technical guide provides a comprehensive overview of the discovery, development, and clinical evaluation of **Intepirdine** (RVT-101), a selective 5-HT₆ receptor antagonist. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the neuropharmacology of cognitive enhancers and the challenges of developing therapeutics for neurodegenerative diseases. This document details the scientific rationale, preclinical evidence, clinical trial design and outcomes, and the ultimate discontinuation of **Intepirdine** for its primary indications.

Executive Summary

Intepirdine, also known as RVT-101 and formerly as SB-742457, was a promising small molecule investigated for the symptomatic treatment of Alzheimer's disease (AD) and Dementia with Lewy Bodies (DLB). Originally developed by GlaxoSmithKline (GSK) and later acquired by Axovant Sciences, its mechanism of action centered on the antagonism of the serotonin 6 (5-HT₆) receptor, a target believed to modulate cholinergic and glutamatergic neurotransmission. Despite a plausible scientific rationale and some encouraging early-phase clinical data, **Intepirdine** ultimately failed to demonstrate efficacy in pivotal Phase 3 trials, leading to the termination of its development for these indications. This guide chronicles its journey from a novel therapeutic concept to a late-stage clinical disappointment, offering valuable insights into the complexities of CNS drug development.

Discovery and Preclinical Development

The 5-HT₆ Receptor as a Therapeutic Target

The discovery of **Intepirdine** was rooted in the growing understanding of the role of the serotonergic system in cognition. The 5-HT6 receptor, almost exclusively expressed in the central nervous system (CNS), particularly in brain regions implicated in learning and memory such as the hippocampus and cortex, emerged as a compelling target.[1] Antagonism of the 5-HT6 receptor was hypothesized to enhance cognitive function by modulating the activity of other neurotransmitter systems.

Mechanism of Action

Intepirdine is a potent and selective antagonist of the 5-HT6 receptor. The primary mechanism of action is believed to be the enhancement of cholinergic neurotransmission. By blocking the inhibitory effects of serotonin on acetylcholine release, 5-HT6 receptor antagonists are thought to increase acetylcholine levels in the synaptic cleft, thereby compensating for the cholinergic deficits characteristic of Alzheimer's disease.[2]

Figure 1: Intepirdine's Antagonistic Action on the 5-HT6 Receptor Signaling Pathway.

Preclinical Efficacy

Under its original name, SB-742457, **Intepirdine** demonstrated pro-cognitive effects in various animal models. Preclinical studies in rats showed that the compound could reverse both age-related and scopolamine-induced learning and memory deficits.[1] These findings provided a strong rationale for its progression into clinical development for dementia.

Novel Object Recognition (NOR) Test: This test assesses a rodent's ability to recognize a novel object in a familiar environment.

- Protocol:
 - Habituation: Rats are individually habituated to an open-field arena for a set period.
 - Familiarization Phase (T1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined duration.
 - Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period.
 - Test Phase (T2): One of the familiar objects is replaced with a novel object, and the rat is returned to the arena.

- Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.

Morris Water Maze (MWM): This test evaluates spatial learning and memory.

- Protocol:
 - Apparatus: A large circular pool is filled with opaque water, and a hidden escape platform is submerged just below the surface. Visual cues are placed around the room.
 - Acquisition Phase: Rats undergo several trials per day for several days, starting from different locations, to learn the platform's location.
 - Probe Trial: The platform is removed, and the rat is allowed to swim for a set time.
 - Data Analysis: The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.

Clinical Development

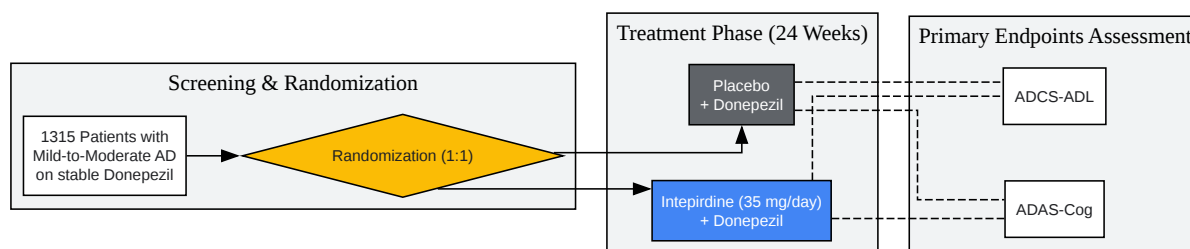
Intepirdine underwent a series of clinical trials in patients with mild-to-moderate Alzheimer's disease and Dementia with Lewy Bodies.

Phase 1 and Early Phase 2 Studies

Initial Phase 1 studies established the safety and tolerability of **Intepirdine**.^[1] Early Phase 2 trials conducted by GSK explored its efficacy as both a monotherapy and as an adjunct to acetylcholinesterase inhibitors (AChEIs) like donepezil. While monotherapy trials showed mixed results, a Phase 2b study suggested a potential benefit when **Intepirdine** was added to a stable regimen of donepezil.^[1] This finding was a critical driver for its further development by Axovant.

The MINDSET Trial (Phase 3) in Alzheimer's Disease

The MINDSET study was a large, global, randomized, double-blind, placebo-controlled Phase 3 trial designed to confirm the efficacy and safety of **Intepirdine** (35 mg once daily) as an adjunctive therapy to donepezil in patients with mild-to-moderate AD.^{[3][4]}



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Figure 2: Workflow of the Phase 3 MINDSET Clinical Trial.

The MINDSET trial did not meet its co-primary endpoints. There was no statistically significant difference between the **Intepirdine** and placebo groups in the change from baseline on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) or the Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) scale at 24 weeks.[3]

Endpoint	Intepirdine 35 mg + Donepezil (n=661)	Placebo + Donepezil (n=654)	Adjusted Mean Difference (95% CI)	p-value
ADAS-Cog Change from Baseline	-0.36 (-0.95, 0.22)	0.2249		
ADCS-ADL Change from Baseline	-0.09 (-0.90, 0.72)	0.8260		

Table 1: Primary Efficacy Outcomes of the MINDSET Trial at Week 24.[3]

A statistically significant benefit was observed for **Intepirdine** on the secondary endpoint of the Clinician's Interview-Based Impression of Change plus caregiver interview (CIBIC+).[2]

Intepirdine was generally well-tolerated in the MINDSET trial, with a safety profile comparable to placebo.[2]

Adverse Event (≥2% in either group)	Intepirdine 35 mg (n=656)	Placebo (n=651)
Fall	5.6%	4.5%
Diarrhea	3.5%	2.9%
Nausea	3.2%	2.2%
Headache	2.9%	3.2%
Agitation	2.7%	2.3%
Urinary tract infection	3.8%	4.0%
Nasopharyngitis	2.9%	3.4%

Table 2: Common Adverse Events in the MINDSET Trial.

[2]

The HEADWAY-DLB Trial (Phase 2b) in Dementia with Lewy Bodies

The HEADWAY-DLB study was a multinational, randomized, double-blind, placebo-controlled Phase 2b trial evaluating two doses of **Intepirdine** (35 mg and 70 mg once daily) in patients with DLB.[5][6]

The trial did not meet its primary endpoint, which was the change from baseline on the Unified Parkinson's Disease Rating Scale Part III (UPDRS-III).[7] There were also no significant differences on secondary cognitive and functional measures.[5]

Endpoint	Intepirdine 35 mg (n=89)	Intepirdine 70 mg (n=87)	Placebo (n=89)	p-value (vs. Placebo)
UPDRS-III	35mg:			
Change from Baseline	0.158070mg:			
	0.6069			

Table 3: Primary Efficacy Outcome of the HEADWAY-DLB Trial at Week 24.
[\[5\]](#)[\[7\]](#)

Both doses of **Intepirdine** were generally well-tolerated, with a slightly higher incidence of gastrointestinal adverse events compared to placebo.[\[5\]](#)[\[8\]](#)

Adverse Event	Intepirdine 35 mg (n=89)	Intepirdine 70 mg (n=88)	Placebo (n=91)
Any TEAE	86.5%	77.3%	81.3%
Fall	19.1%	20.5%	20.9%
Diarrhea	10.1%	9.1%	5.5%
Nausea	7.9%	10.2%	4.4%

Table 4: Common Treatment-Emergent Adverse Events (TEAEs) in the HEADWAY-DLB Trial.
[\[5\]](#)

Experimental Protocols for Key Clinical Assessments

Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)

- Objective: To assess the severity of cognitive impairment in Alzheimer's disease.
- Administration: A trained rater administers a series of 11 tasks that evaluate memory, language, and praxis. The tasks include word recall, naming objects, following commands, constructional praxis, and orientation.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment.

Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL)

- Objective: To assess a patient's ability to perform activities of daily living.
- Administration: A structured interview is conducted with a reliable informant or caregiver who has good knowledge of the patient's daily functioning. The inventory covers a range of 23 activities, from basic self-care to more complex instrumental tasks.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Scoring: The total score ranges from 0 to 78, with higher scores indicating better functional ability.

Clinician's Interview-Based Impression of Change plus caregiver interview (CIBIC+)

- Objective: To provide a global assessment of change in a patient's condition from baseline.
- Administration: A clinician conducts a semi-structured interview with both the patient and the caregiver to gather information on cognition, function, and behavior.[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Scoring: The clinician rates the overall change on a 7-point scale, ranging from 1 (marked improvement) to 7 (marked worsening), with 4 indicating no change.

Discontinuation of Development and Future Perspectives

Following the negative results of the MINDSET and HEADWAY-DLB trials, Axovant Sciences announced the discontinuation of the development of **Intepirdine** for Alzheimer's disease and Dementia with Lewy Bodies in January 2018.^[1]

The story of **Intepirdine** serves as a critical case study in the development of CNS drugs. It highlights the challenges of translating promising preclinical findings and early-phase clinical signals into late-stage success. While the 5-HT₆ receptor remains a target of interest in cognitive neuroscience, the failure of **Intepirdine** and other drugs in its class underscores the need for a deeper understanding of the complex pathophysiology of neurodegenerative diseases and the development of more predictive preclinical models and sensitive clinical endpoints. The extensive data generated from the **Intepirdine** clinical trial program, however, remains a valuable resource for the scientific community, offering important lessons for the design and execution of future clinical trials in dementia.

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- To cite this document: BenchChem. [The Discovery and Developmental Odyssey of Intepirdine (RVT-101): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672000#discovery-and-developmental-history-of-intepirdine-rvt-101]

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